![molecular formula C16H12Cl2O2S B12631286 2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] CAS No. 1000775-20-1](/img/structure/B12631286.png)
2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] is an organic compound characterized by the presence of sulfur and chlorine atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] typically involves the reaction of 2-chlorobenzoyl chloride with a sulfur-containing reagent under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and a base such as triethylamine to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to optimize yield and purity. The use of automated systems for temperature and pressure control is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfoxonium-2-(chloro)benzoylmethylide: Shares structural similarities but differs in the presence of a sulfoxonium group.
2-Chloro-3’,4’-dimethoxybenzil: Similar in having a chlorinated aromatic ring but differs in the presence of methoxy groups.
Uniqueness
2,2’-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one] is unique due to its combination of sulfur and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
1000775-20-1 |
|---|---|
Molecular Formula |
C16H12Cl2O2S |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C16H12Cl2O2S/c17-13-7-3-1-5-11(13)15(19)9-21-10-16(20)12-6-2-4-8-14(12)18/h1-8H,9-10H2 |
InChI Key |
DJAZYUBXJYUMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSCC(=O)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


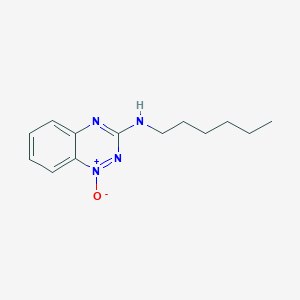

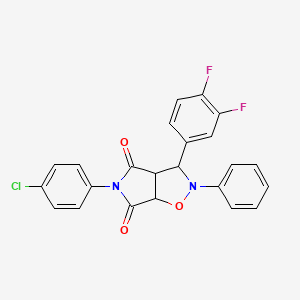
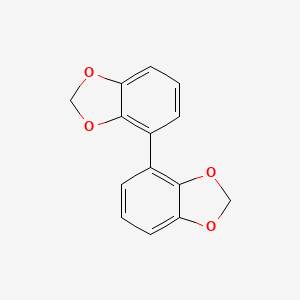

![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)
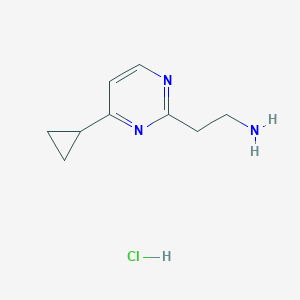
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)

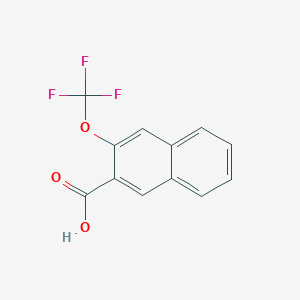
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
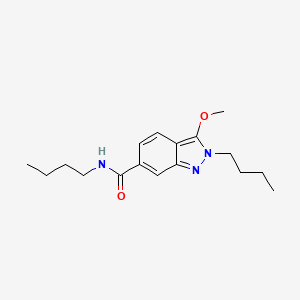
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
